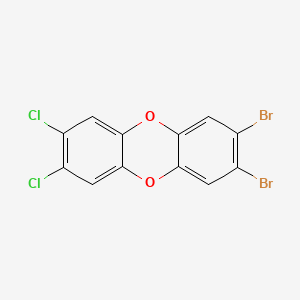

2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin

Beschreibung

Contextualization of Halogenated Aromatic Hydrocarbons as Persistent Organic Pollutants

Halogenated aromatic hydrocarbons (HAHs) are a class of organic compounds that includes polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs). mdpi.comresearchgate.net Many of these substances are classified as Persistent Organic Pollutants (POPs) under international agreements like the Stockholm Convention. researchgate.net

The defining characteristics of POPs are:

Persistence: They resist degradation by chemical, biological, and photolytic processes, allowing them to remain in the environment for extended periods. mdpi.comcdc.gov

Bioaccumulation: HAHs are highly lipophilic (fat-soluble), meaning they are not easily excreted by organisms. msdvetmanual.com Instead, they accumulate in the fatty tissues of living organisms and become more concentrated at higher trophic levels of the food chain, a process known as biomagnification. researchgate.neteaht.org

Long-Range Environmental Transport: Due to their stability, these compounds can travel long distances from their sources via air and water currents, leading to global contamination, including in remote regions like the Arctic. cdc.gov

HAHs are typically not produced intentionally but are often formed as unintentional byproducts in a variety of industrial and combustion processes. acs.orgwikipedia.org These include waste incineration, metal production, and the manufacturing of certain chemicals like herbicides and pesticides. cdc.govwikipedia.org Their ubiquity and persistence make them a subject of global environmental concern. cdc.govmsdvetmanual.com

Significance of Mixed Halogenation in Dibenzo-p-Dioxin (B167043) Congeners

While chlorinated (PCDDs) and brominated (PBDDs) dioxins have been studied extensively, mixed halogenated congeners, such as polybrominated/polychlorinated dibenzo-p-dioxins (PXDDs), represent an important and complex subgroup. greenpeace.to The significance of these mixed halogenated compounds stems from several factors:

Formation and Occurrence: PXDDs are formed under thermal and combustion conditions similar to those that create PCDDs and PBDDs, but their formation requires the presence of both bromine and chlorine sources. greenpeace.tobohrium.com Consequently, they are often detected alongside their chlorinated and brominated counterparts in emissions from municipal waste incinerators and in various environmental samples. greenpeace.toacs.org Although often found at lower concentrations than chlorinated dioxins, under certain conditions, mixed dioxins can constitute the majority of all halogenated dioxins formed. greenpeace.to

Toxicological Potency: The toxicity of dioxin-like compounds is primarily mediated through their binding to the Aryl hydrocarbon Receptor (AhR). mdpi.comnih.gov Research indicates that brominated and mixed brominated-chlorinated dibenzo-p-dioxins bind to the AhR with an avidity comparable to their chlorinated analogs. tum.debohrium.com Their potency in inducing biological effects, such as hepatic microsomal enzymes, is also similar on a molar basis. tum.debohrium.com

Research Rationale and Scope for 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin Studies

The scientific investigation of specific mixed halogenated congeners like this compound is driven by the need to fill critical data gaps for comprehensive environmental and human health risk assessment. nih.govnih.gov

The primary rationale for studying this compound includes:

Comprehensive Risk Assessment: A complete understanding of the risks posed by dioxin-like compounds requires data on all congeners that contribute to the total toxic burden. nih.gov As PXDDs are known to occur in the environment and possess significant biological activity, characterizing individual isomers is crucial. tum.deacs.org

Development of Analytical Methods: The analysis of PXDDs is complex due to the vast number of possible isomers and a historical lack of authentic analytical standards. nih.gov Synthesizing and studying specific congeners like this compound are essential for developing and validating analytical techniques capable of accurately identifying and quantifying these compounds in complex environmental matrices. nih.gov

Toxicological Profiling and TEF Assignment: A key objective of research is to determine the specific toxic potency of individual PXDDs. This involves in vitro and in vivo studies to measure their binding affinity to the AhR and their ability to elicit dioxin-like biological responses. tum.denih.gov The ultimate goal is to generate a robust toxicological database that could allow for the assignment of a specific Toxic Equivalency Factor (TEF) to this and other mixed halogenated congeners, thereby refining the accuracy of TEQ calculations for environmental mixtures. greenpeace.tonih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50585-40-5 |

|---|---|

Molekularformel |

C12H4Br2Cl2O2 |

Molekulargewicht |

410.9 g/mol |

IUPAC-Name |

2,3-dibromo-7,8-dichlorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Br2Cl2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |

InChI-Schlüssel |

SBSJXPIUKNBZND-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Br)Br |

Herkunft des Produkts |

United States |

Environmental Dynamics and Occurrence of 2,3 Dibromo 7,8 Dichlorodibenzo P Dioxin

Formation Pathways and Unintentional Generation

The formation of mixed halogenated dioxins such as 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin can occur under conditions where both bromine and chlorine sources are present along with organic matter at elevated temperatures. greenpeace.to

Halogenated dibenzo-p-dioxins are known to be formed as unintended contaminants during the manufacturing of certain chemicals. accustandard.comnih.gov Specifically, polychlorinated dibenzo-p-dioxins (PCDDs) have been identified as byproducts in the production of chlorinated phenols, which have been used in pesticides and wood preservatives. nih.govcdc.govwaterquality.gov.aucdc.gov For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a known contaminant formed during the synthesis of 2,4,5-trichlorophenol (TCP), a precursor for the herbicide 2,4,5-T and the bactericide hexachlorophene. cdc.govcdc.govnih.gov

While specific data on the formation of this compound in pesticide production is limited, the fundamental chemistry suggests that its formation is plausible in industrial processes where both chlorinated and brominated precursors or reagents are present. The conditions that lead to the generation of chlorinated and brominated dioxins can also facilitate the formation of mixed halogenated congeners. greenpeace.to

Table 1: Examples of Industrial Processes with Potential for Halogenated Dioxin Formation

| Industrial Process | Relevant Precursors/Sources | Type of Dioxins Formed |

| Chemical Manufacturing | Chlorophenols, Chlorobenzenes, Polychlorinated Biphenyls (PCBs) nih.gov | Polychlorinated Dibenzo-p-dioxins (PCDDs) |

| Pesticide Production | 2,4,5-Trichlorophenol (precursor for 2,4,5-T herbicide) cdc.govcdc.gov | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Pulp and Paper Bleaching | Chlorine bleaching processes who.intaccustandard.com | PCDDs and Polychlorinated Dibenzofurans (PCDFs) |

| Metals Smelting/Refining | Combustion of organic impurities with chlorine-containing chemicals nih.gov | PCDDs and PCDFs |

Combustion is a primary source of dioxins released into the environment. nih.gov Uncontrolled and incomplete combustion, such as in waste incinerators, creates favorable conditions for the formation of halogenated dioxins. who.intepa.gov Mixed halogenated dioxins, in addition to their chlorinated and brominated counterparts, have been identified in the fly ash and flue gas from municipal waste incinerators. greenpeace.to

The formation of these compounds during incineration is complex and can occur through several pathways, often catalyzed by metals like copper (Cu) and iron (Fe). acs.orgacs.org Research into the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which shares mechanisms with mixed halogenated dioxins, identifies four key reaction pathways. acs.orgresearcher.lifenih.gov

Table 2: Key Formation Pathways of Halogenated Dioxins in Combustion Processes

| Pathway | Description | Temperature Range | Catalysts |

| De novo Synthesis | Formation from carbonaceous structures in fly ash in the presence of a halogen source. acs.orgacs.org This pathway is considered a dominant source in low-temperature heterogeneous catalytic reactions. researchgate.net | 200–400 °C researchgate.net | Copper (Cu), Iron (Fe) acs.orgacs.org |

| Precursor Pathway | Formation from the condensation of halogenated precursors like chlorophenols or bromophenols. acs.orgresearchgate.netnih.gov | 200–450 °C researchgate.net | Metal catalysts on fly ash surfaces nih.gov |

| Aromatic Bromination/Chlorination | The direct halogenation of non-halogenated dioxins and furans. acs.orgnih.gov | 200–300 °C acs.org | Iron Bromide (FeBr₃), Copper Bromide (CuBr₂) acs.org |

| Homogeneous Gas-Phase Reaction | Pyrolytic rearrangement of chlorinated precursors in the gas phase at higher temperatures. researchgate.net | 500–800 °C researchgate.net | N/A |

Studies have shown that in processes involving bromine, the formation rates of brominated and mixed-halogenated phenols, which are precursors to dioxins, can be very high. nih.gov This can lead to formation rates of PBDD/Fs that are 4 to 20 times higher than those of PCDD/Fs in the same system. nih.gov

A significant anthropogenic source for mixed halogenated dioxins is the thermal processing of materials containing both brominated flame retardants (BFRs) and chlorine sources. greenpeace.to BFRs are organobromine compounds added to a wide array of consumer products, including plastics, textiles, and electronic equipment, to reduce their flammability. wikipedia.orgresearchgate.net

Electrical and electronic equipment, for example, often contains both BFRs and chlorinated plastics like polyvinyl chloride (PVC). greenpeace.to During disposal, such as through incineration or open burning, these materials can act as sources of bromine and chlorine, leading to the formation of mixed bromo-chloro-dibenzo-p-dioxins. greenpeace.to Studies have demonstrated that various types of BFRs can serve as bromine sources for the formation of mixed dioxins under combustion conditions. greenpeace.to The formation of congeners with higher bromine-to-chlorine ratios is often favored at the lower temperatures typical of open burning situations compared to controlled incineration. greenpeace.to

Environmental Persistence and Bioaccumulation Potential

The environmental persistence and potential for bioaccumulation of this compound are significant concerns, mirroring the behavior of other well-studied dioxin compounds.

Bioconcentration and Biomagnification in Food Webs

Due to their lipophilic (fat-loving) nature, dioxins, including mixed halogenated congeners, have a high potential to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. epa.gov Bioaccumulation occurs when an organism absorbs a contaminant faster than it can excrete it. epa.gov Biomagnification is the process where the concentration of the substance increases as it moves up from prey to predator. epa.gov

Studies on related compounds illustrate this potential. For instance, 2,3,7,8-TCDD has a very high bioaccumulation factor. nih.gov Research on aquatic food webs has shown that biomagnification of dioxins is significant, particularly between fish and fish-eating birds. epa.gov For example, the biomagnification factor (BMF) for TCDD from alewife to herring gulls in Lake Ontario was calculated to be 32.4 (log BMF of 1.51). epa.gov Similarly, Biota-Sediment Accumulation Factors (BSAFs), which measure the accumulation of a chemical from sediment into an organism, have been determined for various dioxin congeners in polychaete worms, demonstrating their uptake from contaminated sediments.

| Dioxin Congener | Biota-to-Sediment Accumulation Factor (BSAF) in Hediste diversicolor |

|---|---|

| 2,3,7,8-TCDD | 0.02 - 1.41 (for dioxins) |

| 2,3,7,8-TCDF | 0.01 - 11.13 (for furans) |

Data derived from a study on the bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in the polychaete Hediste diversicolor. frontiersin.org

Observed Environmental Concentrations and Congener Profiles

While specific concentration data for this compound are scarce, monitoring studies for mixed halogenated, chlorinated, and brominated dioxins confirm their presence in various environmental matrices and biota.

Detection in Biota (e.g., fish, shellfish, wildlife)

Mixed halogenated dioxins have been detected in various biota, though often at lower concentrations than their chlorinated counterparts. greenpeace.to Studies have confirmed the presence of these compounds in common retail food items, including fish, meat, eggs, and milk. food.gov.uk For instance, a study in the Seto Inland Sea, Japan, showed the widespread occurrence of mixed halogenated dioxins in mussels, with residue levels being 30 times higher than in brown algae from the same site, suggesting significant bioaccumulation. acs.org Data from a U.S. EPA study provides typical concentration ranges for various chlorinated dioxin congeners found in fish.

| Dioxin/Furan Congener | Detection Frequency in Fish (%) | Maximum Concentration (ppt) | Mean Concentration (ppt) |

|---|---|---|---|

| 1,2,3,4,6,7,8-HpCDD | 89 | 249 | - |

| 2,3,7,8-TCDF | 89 | 404 | - |

| 2,3,7,8-TCDD | 70 | 204 | 6.8 |

| 1,2,3,6,7,8-HxCDD | 69 | - | - |

| 2,3,4,7,8-PeCDF | 64 | - | 10.5 |

| 1,2,3,4,6,7,8-HpCDF | 54 | - | 13.6 |

| 1,2,3,7,8-PeCDD | 54 | - | - |

Data from a U.S. EPA national survey of chemical residues in fish. epa.gov Note: ppt = parts per trillion.

Presence in Soil and Sediments

Dioxins are strongly associated with soil and sediment, which act as major environmental sinks. nih.govepa.gov Concentrations can vary widely depending on proximity to industrial sources and historical contamination. nih.gov For example, soil concentrations near municipal incinerators have been recorded at levels exceeding 200 picograms Toxic Equivalents per gram (pg TEQ/g). nih.gov In a study of surface sediments from Taihu Lake, China, concentrations of Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) ranged from 0.91 to 4.8 pg TEQ g⁻¹ dry weight (dw). rsc.org The levels of polybrominated congeners (PBDD/Fs) in the same samples ranged from 0.16 to 1.6 pg TEQ g⁻¹ dw. rsc.org Another study in the Baltic Sea found total PCDD concentrations in sediment cores ranging from 28 to 154 pg g⁻¹ dw. mdpi.com These findings underscore the widespread presence and persistence of various dioxin congeners in sediments.

Levels in Air and Dust

Mixed halogenated dioxins, including compounds like this compound, are formed under similar conditions as their chlorinated and brominated analogs. greenpeace.to These conditions primarily involve combustion or other high-temperature industrial processes where both bromine and chlorine sources are present. greenpeace.to Consequently, PXDDs have been identified in the fly ash and flue gas from municipal waste incinerators. greenpeace.to The atmospheric transport of these compounds is considered a significant route for their dispersal throughout the environment. epa.gov

Once released into the atmosphere, these persistent organic pollutants can adsorb to particulate matter and be deposited on soil, water, and other surfaces. This deposition can lead to the contamination of indoor environments, with house dust acting as a sink for these compounds. Studies have detected brominated dioxins and furans in household dust, often linked to the presence of brominated flame retardants in consumer products. clu-in.org While specific data for this compound in air and dust are not available, the analysis of road and tunnel dust has confirmed the presence of various mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans. inchem.org

Illustrative Data on Mixed Halogenated Dioxins in Dust

| Sample Type | Compound Class | Concentration Range | Location/Source |

| Outdoor Dust | PXDDs/PXDFs (up to X4) | Detected | Motorway Tunnels (Germany, Japan), Roadside (USA) inchem.org |

| Indoor Dust | Brominated Dioxins/Furans | Variable levels | 30 Homes in the US clu-in.org |

| Incinerator Residues | BCDDs/BCDFs | Detected | Combustion/incineration processes epa.gov |

This table is illustrative and shows data for the broader class of mixed halogenated dioxins, not specifically for this compound.

Occurrence in Food and Feed Materials (e.g., egg, broiler fat, feed additives)

The primary route of human exposure to dioxin-like compounds is through the diet. ifst.org Due to their lipophilic nature, these compounds accumulate in the fatty tissues of animals and can biomagnify up the food chain. ifst.org Animal feed and feed additives are considered major sources of contamination for food products of animal origin, such as meat, milk, fish, and eggs. ifst.org

While extensive monitoring programs exist for chlorinated dioxins (PCDD/Fs) in the food supply, data for mixed halogenated dioxins (PXDDs) are far more limited. However, research has confirmed the presence of PXDDs in various food items. Analytical studies have detected mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans in retail food samples, with a higher frequency of detection and relatively higher values observed in shellfish, fish, liver, and eggs. food.gov.uk The pattern of occurrence generally follows the order of biphenyls > furans > dioxins. food.gov.uk Although the observed frequency of PXDDs is lower than that of chlorinated dioxins, it is greater than that of brominated dioxins. food.gov.uk The contribution of PXDDs to the total dioxin-like toxicity in food is considered potentially significant. food.gov.uk

Illustrative Data on Mixed Halogenated Dioxins in Food and Feed

| Food/Feed Material | Compound Class | Frequency of Detection | Key Findings |

| Shellfish, Fish, Liver, Eggs | PXDD/Fs and PXBs | Higher frequency and relatively higher values | These food types show greater accumulation. food.gov.uk |

| Various Retail Foods | PXDD/Fs and PXBs | Detected | Confirms presence in the general food supply. food.gov.uk |

| Plant-based Foods | PBDD/Fs | Higher PBDD/F:PCDD/F TEQ ratios | Suggests different accumulation patterns compared to animal products. nih.gov |

This table is illustrative and provides findings for the broader class of mixed halogenated dioxins, not specifically for this compound.

Molecular Mechanisms of Action and Structure Activity Relationships for 2,3 Dibromo 7,8 Dichlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The activation of the Aryl Hydrocarbon Receptor is the central event initiating the biological effects of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin. This process involves a series of well-defined steps, beginning with the binding of the ligand to the receptor in the cytoplasm and culminating in the transcription of target genes in the nucleus.

Ligand-Receptor Interaction Dynamics

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that resides in the cytoplasm as part of a multi-protein complex. The binding of ligands like this compound to the AhR's ligand-binding domain (LBD) is the initial, critical step. unimib.it Halogenated aromatic hydrocarbons (HAHs), a class that includes this compound, are recognized as high-affinity ligands for the AhR. nih.gov This binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. unimib.it

There are notable species-specific differences in the binding affinity of ligands to the AhR. For instance, the human AhR (hAhR) has been shown to have a lower affinity for certain dioxin-like compounds compared to the mouse AhR. psu.edu Studies on related compounds have identified that a single amino acid difference, specifically at position 381 (valine in humans versus alanine (B10760859) in mice), is responsible for this reduced ligand affinity in the hAhR. psu.edu The interaction between the ligand and receptor is typically entropically driven, which is consistent with the ligand binding to a hydrophobic pocket and causing a significant conformational change in the receptor protein. nih.gov

| Step | Description | Location | Key Molecules Involved |

|---|---|---|---|

| 1. Ligand Binding | The ligand (e.g., this compound) enters the cell and binds to the ligand-binding domain of the AhR. | Cytoplasm | Ligand, AhR |

| 2. Conformational Change & Translocation | Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. The complex then translocates into the nucleus. unimib.it | Cytoplasm to Nucleus | Ligand-AhR complex |

| 3. Dimerization | Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). unimib.it | Nucleus | AhR, ARNT |

| 4. DNA Binding | The Ligand:AhR:ARNT complex binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) in the promoter regions of target genes. unimib.itnih.gov | Nucleus | AhR/ARNT heterodimer, DNA (DREs) |

| 5. Transcriptional Activation | The binding of the complex to DREs recruits co-activators and the transcriptional machinery, leading to the increased transcription of target genes. nih.gov | Nucleus | RNA Polymerase, Transcription Factors |

Transcriptional Regulation via Dioxin-Responsive Elements (DREs)

Following nuclear translocation and dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), the ligand-activated AhR:ARNT complex acquires a high affinity for specific DNA recognition sites. unimib.it These sites are known as Dioxin-Responsive Elements (DREs) or sometimes Xenobiotic-Responsive Elements (XREs). unimib.itnih.gov The binding of the heterodimer to these DREs is the pivotal event that translates the initial ligand-binding signal into a change in gene expression. unimib.it

DREs function as transcriptional enhancers, meaning their activation by the AhR:ARNT complex boosts the rate of transcription of adjacent genes. nih.gov The function of these enhancer elements is relatively independent of their specific location and orientation relative to the gene's promoter. nih.gov This interaction between the receptor complex and the DRE constitutes a dioxin-responsive enhancer system that drives the expression of a battery of genes, most notably those involved in xenobiotic metabolism. nih.gov The activation domain of the AhR and its ability to bind DNA are essential for these downstream events and also play a role in the eventual degradation of the receptor itself, which is a mechanism for controlling the activity of the activated receptor. nih.gov

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450s, AHH, EROD)

A primary and well-characterized consequence of AhR activation by compounds like this compound is the potent induction of a suite of drug-metabolizing enzymes. nih.govnih.gov The most prominent among these are members of the Cytochrome P450 (CYP) superfamily, particularly the CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1. nih.gov The genes for these enzymes contain DREs in their regulatory regions, making them direct targets for the activated AhR:ARNT complex. nih.gov

The induction of these enzymes can be measured functionally through specific assays. Aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD) activities are widely used as sensitive biomarkers for the activation of the AhR pathway, as they primarily reflect the catalytic activity of CYP1A1 and, to some extent, other CYP1 enzymes. nih.govnih.gov For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AhR agonist, has been shown to significantly increase CYP1A1 and CYP1B1 mRNA levels and corresponding EROD activity in various cell lines. nih.govnih.gov This induction of CYPs is a key component of the cellular response to exposure to dioxin-like compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

To understand and predict the AhR-binding affinity and subsequent biological activity of the vast number of dioxin-like compounds, researchers employ computational methods. Quantitative Structure-Activity Relationships (QSAR) and molecular modeling are powerful tools for investigating how a chemical's structure dictates its interaction with the AhR.

Computational Approaches for Predicting Receptor Binding Affinity

Computational methods, such as molecular docking and homology modeling, are vital for predicting how ligands like this compound interact with the AhR's binding cavity. nih.govnih.gov These models help identify specific amino acid residues within the receptor that are critical for stabilizing the ligand. nih.gov

QSAR studies establish mathematical relationships between the chemical properties of a series of compounds and their biological activities. For a series of 7-substituted-2,3-dichlorodibenzo-p-dioxins, competitive binding affinities to the human placental AhR were analyzed using multiple parameter linear regression. nih.gov The resulting equation demonstrated that binding affinity (expressed as pEC50) is significantly influenced by physicochemical parameters of the substituent at the 7-position. nih.gov Specifically, lipophilicity (π), the meta-directing electronegativity (σm), and the capacity for hydrogen bonding (HB) were identified as key determinants. nih.gov The analysis also suggested a steric limitation, as compounds with substituents having van der Waals' volumes exceeding 40 cm³/mol were not well accommodated by the receptor's binding site. nih.gov

| Parameter | Symbol | Description | Impact on Binding Affinity (pEC50) |

|---|---|---|---|

| Lipophilicity | π | Describes the hydrophobicity of the substituent. | Positive (Higher lipophilicity increases affinity) |

| Electronegativity | σm | Represents the electron-withdrawing or -donating nature of the substituent at the meta position. | Negative (Higher electronegativity decreases affinity) |

| Hydrogen Bonding | HB | Indicates the capacity of the substituent to act as a hydrogen bond donor or acceptor. | Positive (Hydrogen bonding capacity increases affinity) |

Semiemperical (e.g., PM3) and Density Functional Theory (DFT) Methods in Conformer Analysis

To build accurate QSAR models, it is essential to have precise information about the three-dimensional structure (conformation) and electronic properties of the molecules being studied. Semi-empirical methods, such as PM3, and more rigorous ab initio methods like Density Functional Theory (DFT) are employed for this purpose. nih.gov These quantum chemical methods are used to calculate various molecular descriptors, including energy levels, charge distributions, and geometric parameters.

DFT, for example, has been successfully used to determine the electron affinity (EA) of TCDD, a close structural analog of this compound. researchgate.net Such calculations provide insight into the molecule's ability to act as an electron acceptor, which can be a critical factor in its interaction with biological receptors. researchgate.net These methods can also predict the planarity and geometry of different conformers, both in their neutral and anionic states, which is crucial since the planar structure of dioxins is strongly correlated with high-affinity AhR binding. researchgate.net The outputs from these conformational and electronic structure analyses serve as the fundamental input parameters for developing robust QSAR models. nih.gov

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the chemical structure and are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of compounds. bundesumweltministerium.de For dioxin-like compounds, descriptors related to hydrophobicity, molecular volume, and electronic properties are crucial in determining their interaction with the Aryl hydrocarbon Receptor (AhR). bundesumweltministerium.de

Predictive modeling, particularly QSAR, aims to establish a mathematical relationship between these molecular descriptors and the biological activity of a series of compounds. bundesumweltministerium.de For dioxin-like compounds, QSAR models are developed to predict their AhR binding affinity and subsequent toxic potency. These models can help in screening untested or newly identified congeners, reducing the need for extensive animal testing. bundesumweltministerium.de The models often use descriptors such as electronic energies (e.g., HOMO, LUMO), polarizability, and steric parameters to predict the potency of a compound. However, specific QSAR models that have been developed and validated for mixed brominated-chlorinated dibenzo-p-dioxins, including this compound, are not widely documented in publicly accessible literature. The development of such models is an ongoing area of research aimed at better understanding the risks posed by these complex environmental contaminants.

Table 1: Basic Molecular Descriptors for this compound

| Descriptor | Value | Reference |

| Molecular Formula | C₁₂H₄Br₂Cl₂O₂ | bohrium.com |

| Molecular Weight | 410.873 g/mol | bohrium.com |

| Predicted XlogP | 6.5 | eurofins.de |

Comparative Analysis of AhR Potency with Other Dioxin-like Compounds

The primary mechanism of toxicity for dioxin-like compounds is mediated through their binding to and activation of the Aryl hydrocarbon Receptor (AhR). researchgate.net The potency of a specific congener is often compared to that of the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

Relative Potency Assessment in In Vitro Systems

In vitro bioassays are commonly used to determine the relative potency (REP) of dioxin-like compounds. nih.govnih.gov These assays, such as the Chemically Activated LUciferase gene eXpression (CALUX) bioassay, measure the ability of a compound to activate the AhR pathway, typically by measuring the induction of a reporter gene. wur.nl The potency is then expressed relative to TCDD, which is assigned a REP of 1.

Research on mixed halogenated dioxins has shown that their potency can be significant. A study utilizing the H4IIE-luc bioassay (a rat hepatoma cell line) determined the AhR-mediated potency of this compound. The findings indicated that this mixed halogenated congener is a potent agonist of the AhR. The study calculated a REP value, comparing its potency directly to TCDD.

Table 2: In Vitro Relative Potency of this compound

| Compound | Bioassay System | Relative Potency (REP) vs. TCDD |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | H4IIE-luc | 1 |

| This compound | H4IIE-luc | 0.3 |

Data sourced from a study characterizing the potency of various halogenated aromatic hydrocarbons.

This in vitro data demonstrates that this compound possesses substantial AhR-activating potential, approximately 30% that of TCDD in this specific test system. The presence of halogen atoms at the lateral 2, 3, 7, and 8 positions is a key structural requirement for high-affinity AhR binding and subsequent toxicity, a feature that this compound possesses. nih.gov

Toxic Equivalency Factor (TEF) Concept as a Mechanistic Proxy

The Toxic Equivalency Factor (TEF) concept is a risk assessment tool used to estimate the combined toxicity of mixtures of dioxin-like compounds. bundesumweltministerium.dewikipedia.org This approach uses expert scientific judgment to assign a single, consensus TEF value to each dioxin-like compound based on a comprehensive review of all available in vitro and in vivo data. ornl.gov The toxicity of each congener is expressed relative to TCDD, which has a TEF of 1.0. bundesumweltministerium.de The total dioxin-like toxicity of a mixture is then calculated as the sum of the concentrations of each congener multiplied by its respective TEF, yielding a total Toxic Equivalency (TEQ). epa.govcdc.gov

The World Health Organization (WHO) has established TEFs for several chlorinated dibenzo-p-dioxins, dibenzofurans, and polychlorinated biphenyls (PCBs). foodsafetyportal.euwho.int More recently, the inclusion of polybrominated congeners has been considered, with an expert panel recommending the use of the same TEF values as their chlorinated analogues as an interim measure due to limited data. wur.nlnih.gov

However, there are currently no internationally recognized, official WHO-TEF values assigned to mixed halogenated dibenzo-p-dioxins such as this compound. The lack of a specific TEF for this and other mixed halogenated compounds represents a data gap in risk assessment. epa.gov While the in vitro REP value of 0.3 provides a measure of its biological potency, this single value does not constitute an official TEF, which requires a much broader toxicological database for its derivation. In the absence of an official TEF, the potential risk of such compounds may be underestimated in environmental and food safety assessments.

Advanced Analytical Methodologies for the Determination of 2,3 Dibromo 7,8 Dichlorodibenzo P Dioxin

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) stands as the gold standard for the definitive identification and quantification of 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin. This powerful technique combines the exceptional separation capabilities of capillary gas chromatography with the precise mass analysis of high-resolution mass spectrometry, enabling the detection of this compound at parts-per-quadrillion levels.

Isotope dilution is a critical component of HRGC/HRMS analysis for dioxins and related compounds, including this compound. This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin) prior to extraction and cleanup. nih.gov This internal standard behaves chemically and physically similarly to the native compound throughout the analytical process.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, accurate quantification can be achieved, compensating for potential losses during sample preparation and analysis. This approach significantly improves the accuracy and precision of the measurement by correcting for variations in extraction efficiency and instrumental response.

Table 1: Key Aspects of Isotope Dilution in HRGC/HRMS Analysis

| Feature | Description |

| Principle | Addition of a known amount of an isotopically labeled standard to the sample before processing. |

| Advantage | Corrects for analyte loss during sample preparation and instrumental analysis, leading to higher accuracy and precision. |

| Requirement | Availability of a suitable isotopically labeled standard for this compound. |

| Measurement | Based on the ratio of the response of the native analyte to the labeled standard. |

The term "dioxins" encompasses a large family of structurally related compounds, known as congeners, which can interfere with the analysis of a specific target like this compound. sigmaaldrich.com HRGC plays a crucial role in separating these congeners from one another based on their volatility and interaction with the stationary phase of the chromatographic column.

High-resolution mass spectrometry then provides the necessary specificity for identification. By operating at a high resolving power, the mass spectrometer can distinguish the exact mass of this compound from other co-eluting compounds that may have the same nominal mass. The confirmation of the analyte is typically based on the accurate mass measurement and the characteristic isotopic pattern of bromine and chlorine atoms.

Given the trace levels of this compound in environmental and biological samples, extensive sample preparation and clean-up are essential to remove interfering substances. nih.gov These procedures aim to isolate and concentrate the target analyte while eliminating lipids, hydrocarbons, and other compounds that could compromise the HRGC/HRMS analysis.

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This technique utilizes cartridges packed with specific sorbents to selectively retain the dioxin-like compounds from the sample extract while allowing interfering substances to pass through. The retained analytes are then eluted with a small volume of solvent.

Multicolumn Chromatography: This involves the sequential use of different chromatographic columns with varying selectivities (e.g., silica, alumina, carbon) to achieve a high degree of purification. These columns separate the analytes from interfering compounds based on polarity and planarity.

The choice and combination of these clean-up steps are tailored to the specific matrix being analyzed to ensure the final extract is suitable for HRGC/HRMS injection.

Bioanalytical Screening Methods

While HRGC/HRMS provides definitive and quantitative results, it is also time-consuming and expensive. Bioanalytical screening methods offer a more rapid and cost-effective approach for the initial screening of a large number of samples for the presence of dioxin-like compounds, including this compound.

Many of the toxic effects of this compound and related compounds are mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.govwhoi.edu Bioanalytical methods exploit this mechanism to detect the presence of AhR-active compounds. nih.gov These assays provide a measure of the total dioxin-like activity in a sample, expressed as toxic equivalents (TEQs) relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Chemically Activated Luciferase Expression (CALUX): This is a cell-based reporter gene assay. vliz.beresearchgate.net Genetically modified cells contain a luciferase gene under the control of dioxin-responsive elements. vliz.benih.gov When an AhR agonist like this compound is present in the sample extract, it binds to the AhR, leading to the expression of the luciferase enzyme. vliz.be The amount of light produced by the luciferase reaction is proportional to the concentration of AhR-active compounds in the sample. vliz.be

Ethoxyresorufin-O-deethylase (EROD): This assay measures the induction of the cytochrome P450 1A1 (CYP1A1) enzyme, which is regulated by the AhR. nih.govusgs.gov The EROD assay quantifies the activity of this enzyme by measuring the conversion of a substrate (7-ethoxyresorufin) into a fluorescent product (resorufin). researchgate.net An increase in EROD activity indicates the presence of AhR-inducing compounds. nih.govusgs.gov

Table 2: Comparison of CALUX and EROD Bioassays

| Feature | CALUX | EROD |

| Principle | Reporter gene assay measuring luciferase expression. vliz.be | Enzyme activity assay measuring CYP1A1 induction. nih.gov |

| Endpoint | Light production. vliz.be | Fluorescence. researchgate.net |

| Sensitivity | Generally high. | Can be influenced by competitive inhibition. nih.gov |

| Application | Widely used for screening food, feed, and environmental samples. nih.gov | Used as a biomarker for exposure in wildlife and for in vitro screening. nih.govusgs.gov |

Bioanalytical screening methods are valuable tools for prioritizing samples for further analysis by HRGC/HRMS. nih.gov They can be used to rapidly screen a large number of environmental samples, such as soil, sediment, and water, as well as biological samples like animal tissues and human milk, for potential dioxin-like contamination. nih.gov

Samples that show a significant response in a bioassay are then selected for confirmatory analysis by HRGC/HRMS to identify and quantify the specific congeners present, including this compound. This tiered approach allows for a more efficient and cost-effective monitoring of environmental and food safety.

Emerging and Specialized Detection Techniques

The analytical landscape for halogenated dioxins is continually evolving, with new methods being developed to enhance sensitivity, specificity, and efficiency, particularly for complex mixtures containing mixed halogenated congeners.

Polymerase Chain Reaction (PCR) Assays for AhR Activity

Polymerase Chain Reaction (PCR) assays represent a sensitive molecular approach to assess the activity of the Aryl Hydrocarbon Receptor (AhR). nih.gov When a compound like this compound binds to the AhR, the resulting complex translocates to the nucleus and activates the transcription of specific target genes, such as cytochrome P450 1A1 (CYP1A1). nih.gov

Research on various polybrominated and mixed bromo/chloro dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) has demonstrated their ability to induce AhR-mediated transcriptional activity. nih.govtandfonline.com Studies using human and mouse cell lines have shown that the potency of these mixed halogenated congeners can vary significantly. nih.govtandfonline.com For example, one study found that a BrCl3 dibenzo-p-dioxin (B167043) congener had a greater relative potency than 2,3,7,8-TCDD in inducing human AhR transcriptional activity. nih.govtandfonline.com Such findings underscore the importance of assays that can capture the biological activity of these complex mixtures.

Advanced Mass Spectrometry Approaches for Mixed Halogenated Congeners

The analysis of mixed halogenated congeners such as this compound presents unique challenges for mass spectrometry due to the complex isotopic patterns of bromine and chlorine. Advanced MS techniques are being employed to overcome these challenges.

High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is an increasingly utilized alternative to HRGC-HRMS. thermofisher.comshimadzu.com Triple quadrupole GC-MS/MS systems offer enhanced selectivity and can reduce matrix interferences, which is particularly beneficial for complex samples. thermofisher.com This technique can provide reliable and cost-effective routine analysis for dioxins and dioxin-like compounds. thermofisher.com

Another advanced approach is the use of gas chromatography coupled with Orbitrap mass spectrometry. This high-resolution accurate-mass (HRAM) technique provides excellent mass accuracy and resolution, which can aid in the identification of unknown or unexpected mixed halogenated congeners in a sample. thermofisher.com

Furthermore, techniques such as mass defect filtering can be applied to high-resolution mass spectrometry data to help identify halogenated compounds in complex datasets. nih.gov This approach uses the slight differences in mass between isotopes to filter and identify molecules containing specific halogen patterns. nih.gov

Table 2: Advanced Mass Spectrometry Techniques for Mixed Halogenated Dioxins

| Technique | Principle | Advantages for this compound |

|---|---|---|

| GC-MS/MS | Sequential mass analysis (selection, fragmentation, analysis) | High selectivity, reduced matrix interference, cost-effective |

| GC-Orbitrap MS | High-resolution accurate-mass analysis | Excellent mass accuracy, identification of unknown congeners |

| Mass Defect Filtering | Data processing based on isotopic mass differences | Aids in the identification of halogenated compounds in complex data |

Method Validation and Quality Assurance in Analysis

Rigorous method validation and ongoing quality assurance/quality control (QA/QC) are essential to ensure the reliability and accuracy of data for this compound. env.go.jpdioxin20xx.org Analytical methods for regulatory purposes typically follow standardized protocols, such as those from the U.S. Environmental Protection Agency (EPA). chromatographyonline.com

Method validation for the analysis of halogenated compounds involves demonstrating the performance of the analytical procedure in terms of several key parameters. uva.esnih.gov These include:

Selectivity and Specificity: The ability of the method to distinguish the target analyte from other components in the sample matrix. For mixed halogenated dioxins, this is particularly challenging and often requires high-resolution chromatographic separation. chromatographyonline.com

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed using certified reference materials or spiked samples. Precision is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For dioxin-like compounds, these limits need to be extremely low due to their high toxicity. epa.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance programs involve a set of planned and systematic actions to ensure that the analytical data meets specified quality criteria. dioxin20xx.org Key QA/QC measures for the analysis of this compound include:

Analysis of Blanks: Method blanks are analyzed to check for contamination introduced during the analytical process.

Use of Internal Standards: Isotopically labeled internal standards are added to every sample at the beginning of the extraction process to correct for variations in recovery.

Analysis of Certified Reference Materials (CRMs): CRMs with known concentrations of dioxins are analyzed to assess the accuracy of the method.

Participation in Interlaboratory Proficiency Testing: Regular participation in proficiency testing schemes helps to ensure the laboratory's performance is comparable to that of other laboratories.

By adhering to strict validation and QA/QC protocols, analytical laboratories can generate high-quality, defensible data for this compound, which is essential for environmental monitoring and human health risk assessment. env.go.jp

Congener Specific Research and Dibenzo P Dioxin Profiles of 2,3 Dibromo 7,8 Dichlorodibenzo P Dioxin

Characterization of Mixed Bromo/Chloro Dioxin Congeners

Mixed bromo/chloro dibenzo-p-dioxins (PXDDs) are persistent organic pollutants that can exhibit toxicity similar to their fully chlorinated counterparts (PCDDs). The characterization of these compounds, including 2,3-Dibromo-7,8-dichlorodibenzo-P-dioxin, is a significant analytical challenge due to the large number of possible isomers.

Influence of Halogen Position on Environmental and Biological Behavior

The position of bromine and chlorine atoms on the dibenzo-p-dioxin (B167043) structure significantly influences the compound's environmental and biological behavior. For dioxin-like compounds, substitution in the lateral 2, 3, 7, and 8 positions is a key determinant of their toxicological potency. The presence of halogens in these positions allows the molecule to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects.

The uptake and elimination patterns of PXDDs are similar to those of PCDD/Fs and PBDD/Fs. iaeg.com The specific halogen substitution pattern affects the retention of these substances in biological tissues. For instance, congeners with unsubstituted adjacent positions are often less persistent in fish. iaeg.com The metabolic resistance of PBDDs appears to be greater than that of PCDDs in mammals, a characteristic that may extend to mixed halogenated congeners. iaeg.com

Source Apportionment Studies Using Congener Profiles

Identifying the sources of this compound and other PXDDs in the environment is critical for developing effective mitigation strategies. Congener profiles, which represent the relative abundance of different isomers, serve as chemical fingerprints for various emission sources.

Discriminant Analysis of Environmental Sources

Discriminant analysis of congener profiles is a statistical method used to attribute environmental contamination to specific sources. By comparing the congener profile of a sample from an environmental matrix (e.g., soil, sediment, air) to the profiles of known emission sources, it is possible to identify the likely contributors. For PXDDs, sources can include industrial processes, waste incineration, and the combustion of materials containing both bromine and chlorine. The formation of mixed halogenated dioxins often involves multiple precursor substances. greenpeace.to

Receptor Modeling Techniques (e.g., Principal Component Analysis, Positive Matrix Factorization)

Receptor modeling techniques are powerful tools for source apportionment when source profiles are not well-characterized. These models analyze the variance within a dataset of environmental samples to identify underlying factors that correspond to different sources.

Principal Component Analysis (PCA): PCA can reduce the dimensionality of complex congener data to identify patterns and relationships between different congeners, which can then be linked to specific sources. For instance, PCA has been used to differentiate between combustion sources and chemical manufacturing byproducts for PCDD/Fs, a technique that is also applicable to PXDDs. ynu.ac.jp

Positive Matrix Factorization (PMF): PMF is another receptor model that decomposes a matrix of sample data into two matrices: factor contributions and factor profiles. This can help in quantifying the contribution of different sources to the total concentration of PXDDs in the environment.

Potential Source Contribution Function (PSCF) and Concentration-Weighted Trajectory (CWT): These models integrate chemical data with meteorological data (air mass back trajectories) to identify the geographical origins of airborne pollutants. eduhk.hkhkbu.edu.hk

Intercomparison with Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) and Polybrominated Analogs (PBDD/Fs)

The environmental and toxicological properties of this compound are best understood in the context of its better-studied relatives, the PCDD/Fs and PBDD/Fs.

Mixed bromo/chloro dioxins and furans are formed under similar conditions to their chlorinated and brominated analogs, primarily through thermal processes in the presence of both chlorine and bromine sources. greenpeace.to The ratio of PBDD/Fs to PBCDD/Fs formed during combustion depends on the relative abundance of bromine and chlorine in the fuel. iaeg.com

Table 1: Comparison of Dioxin Compound Classes

| Feature | PCDD/Fs | PBDD/Fs | PXDD/Fs (including this compound) |

| Formation | Unintentional byproducts of combustion and chemical manufacturing involving chlorine. scirp.org | Unintentional byproducts of combustion involving brominated flame retardants and other bromine sources. | Formed in combustion processes where both bromine and chlorine are present. iaeg.comgreenpeace.to |

| Toxicity | Highly toxic, with 2,3,7,8-TCDD being the most potent congener. Toxicity is mediated through the Ah receptor. wikipedia.org | Exhibit similar toxic mechanisms and potencies to their chlorinated analogs. iaeg.comnih.gov | Believed to have similar toxic mechanisms and potencies to PCDD/Fs and PBDD/Fs. nih.gov |

| Environmental Occurrence | Ubiquitous environmental contaminants found in soil, sediment, air, and biota. nih.gov | Found in various environmental matrices, often at lower concentrations than PCDD/Fs, but can be significant in certain areas. nih.gov | Detected in environmental samples, but generally at lower levels than PCDD/Fs. greenpeace.to |

| Analytical Challenges | Well-established analytical methods exist, but isomeric separation can still be challenging. | Analysis is more difficult than for PCDD/Fs due to the higher adsorptivity and lability of the C-Br bond. nih.gov | The vast number of possible isomers makes separation and quantification extremely challenging. nih.govnih.gov |

Current Research Gaps and Future Perspectives in 2,3 Dibromo 7,8 Dichlorodibenzo P Dioxin Research

Development of Standardized Analytical Methods for Mixed Halogenated Dioxins

A significant challenge in the study of mixed halogenated dioxins, including 2,3-Br2-7,8-Cl2-DD, is the lack of standardized analytical methods. The vast number of possible congeners, with varying bromine and chlorine substitution patterns, complicates their separation and quantification. dioxin20xx.org

Current Challenges:

Lack of Certified Reference Materials: The availability of certified reference materials is crucial for method validation and ensuring data comparability across different laboratories. For many mixed halogenated dioxins, such standards are not readily available. dspsystems.eu

Co-elution and Interference: The similar physicochemical properties of different congeners often lead to co-elution during chromatographic analysis, making accurate quantification difficult. Furthermore, interference from other halogenated compounds present in environmental samples can lead to inaccurate results. dioxin20xx.org

High Cost and Complexity: Current analytical methods, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), are expensive, time-consuming, and require highly specialized expertise. nih.govresearchgate.net

Future Directions:

Development of Novel Analytical Techniques: There is a need for the development of more rapid, cost-effective, and sensitive analytical methods. researchgate.net This could include the use of alternative techniques such as atmospheric pressure gas chromatography with tandem quadrupole mass spectrometry (APGC-MS/MS), which has shown promise as a viable alternative to traditional HRGC/HRMS for certain dioxin analyses. scientistlive.com

Synthesis of Analytical Standards: A concerted effort is needed to synthesize and certify a wider range of mixed halogenated dioxin congeners to serve as analytical standards. dspsystems.eu

Inter-laboratory Validation Studies: Conducting international inter-laboratory studies is essential to validate new methods and establish standardized protocols for the analysis of these compounds.

Table 1: Comparison of Analytical Methods for Dioxin Analysis

| Method | Advantages | Disadvantages |

| HRGC/HRMS | "Gold standard", high sensitivity and selectivity, congener-specific. nih.gov | High cost, time-consuming, requires specialized expertise. nih.gov |

| APGC-MS/MS | Potential for lower cost and higher throughput. scientistlive.com | Newer technique requiring further validation for a wide range of congeners. |

| Immunoassays (e.g., ELISA) | Rapid, simple, and cost-effective for screening. nih.gov | Limited sensitivity, prone to cross-reactivity, not congener-specific. nih.gov |

| Bioassays (e.g., CALUX) | Measures total dioxin-like activity, highly sensitive. nih.gov | Does not provide congener-specific information, can be influenced by other compounds. nih.gov |

Refinement of Computational Models for AhR Interactions

The toxicity of 2,3-Br2-7,8-Cl2-DD and other dioxin-like compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the binding affinity of these compounds to the AhR and their potential toxicity. nih.govnih.gov

Current Limitations of Computational Models:

Limited Training Data: The accuracy of QSAR models is highly dependent on the quality and diversity of the training data. For many mixed halogenated dioxins, experimental data on AhR binding affinity is scarce. nih.gov

Focus on Minimum Energy Conformations: Many existing models only consider the minimum energy conformation of a molecule, which may not be the conformation that actively binds to the receptor. nih.govnih.gov

Neglecting Receptor Flexibility: Early computational models often treated the AhR as a rigid structure, failing to account for the conformational changes that can occur upon ligand binding. nih.gov

Future Research Needs:

Integration of Receptor Flexibility: More advanced modeling approaches that incorporate receptor flexibility, such as molecular docking simulations, are needed to improve the accuracy of binding predictions. nih.govnih.gov

Expansion of Training Datasets: Generating more experimental data on the AhR binding affinities of a wider range of mixed halogenated dioxins will be crucial for developing more robust and predictive QSAR models.

Development of Species-Specific Models: Given the observed inter-species differences in AhR binding, developing species-specific computational models is important for more accurate ecological risk assessments. nih.gov

Elucidation of Novel Biotransformation Pathways

The persistence and bioaccumulation of 2,3-Br2-7,8-Cl2-DD are influenced by its resistance to metabolic degradation. While some biotransformation pathways for chlorinated dioxins have been identified, much less is known about the metabolic fate of mixed halogenated dioxins.

Knowledge Gaps:

Limited Understanding of Microbial Degradation: While some anaerobic bacteria have been shown to reductively dehalogenate chlorinated dioxins, the microbial degradation pathways for mixed halogenated dioxins are largely unknown. nih.gov

Role of Cytochrome P450 Enzymes: The role of cytochrome P450 enzymes in the metabolism of mixed halogenated dioxins, and how the presence of both bromine and chlorine atoms affects this process, requires further investigation.

Identification of Metabolites: There is a need to identify the specific metabolites formed during the biotransformation of 2,3-Br2-7,8-Cl2-DD to better understand its toxicokinetics.

Future Research Directions:

Isolation and Characterization of Novel Microorganisms: Efforts should be directed towards isolating and characterizing new microbial strains capable of degrading mixed halogenated dioxins.

In Vitro and In Vivo Metabolism Studies: Conducting in vitro studies with liver microsomes from different species and in vivo studies in animal models can help elucidate the metabolic pathways and identify the enzymes involved in the biotransformation of these compounds.

Metabolomics Approaches: The use of advanced analytical techniques, such as high-resolution mass spectrometry-based metabolomics, can aid in the identification of novel metabolites and biotransformation pathways. acs.org

Integrated Approaches for Comprehensive Environmental Assessment

A comprehensive environmental assessment of 2,3-Br2-7,8-Cl2-DD requires an integrated approach that considers its combined effects with other environmental contaminants and utilizes a variety of assessment tools.

Limitations of Current Assessments:

Single-Compound Focus: Risk assessments have traditionally focused on the effects of individual compounds, which does not reflect the reality of environmental exposures to complex mixtures. oup.commdpi.com

Lack of Ecological Relevance: Many toxicological studies are conducted on a limited number of laboratory species, and the results may not be directly applicable to diverse ecosystems. dcceew.gov.au

Uncertainty in Toxic Equivalency Factors (TEFs): The TEF concept is a valuable tool for assessing the combined toxicity of dioxin-like compounds. However, TEFs have not been established for most mixed halogenated dioxins, leading to an underestimation of the total toxic equivalency (TEQ). greenpeace.toresearchgate.net

Future Assessment Strategies:

Mixture Toxicology Studies: Conducting studies on the toxic effects of environmentally relevant mixtures of halogenated dioxins and other pollutants is crucial for understanding their combined impacts. mdpi.com

Ecosystem-Level Risk Assessments: Developing and applying ecological models to assess the risks of these compounds to populations, communities, and entire ecosystems will provide a more realistic evaluation of their environmental impact. researchgate.netnih.gov

Development of TEFs for Mixed Halogenated Dioxins: Generating the necessary toxicological data to derive TEFs for a wider range of mixed halogenated dioxins is a high priority for improving the accuracy of risk assessments. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,3-dibromo-7,8-dichlorodibenzo-p-dioxin, and how is purity validated?

The compound is synthesized via two pathways: (1) chlorination of 2,3-dibromodibenzo-p-dioxin or (2) bromination of 2,3-dichlorodibenzo-p-dioxin. Purity (>98%) is confirmed using gas-liquid chromatography (GLC) and mass spectrometry (MS), with fragmentation patterns and retention times compared to standards. Analytical data should include molecular ion peaks and halogen isotope ratios for validation .

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard, offering specificity for low-concentration detection. Sample preparation involves Soxhlet extraction or supercritical fluid extraction, followed by clean-up using silica gel or Florisil columns to isolate halogenated dioxins. Isotope dilution with -labeled analogs improves quantification accuracy .

Q. How is this compound structurally distinguished from other halogenated dioxins?

Structural identification relies on mass spectrometry (electron ionization or negative chemical ionization) to detect molecular ions (e.g., M at m/z 448 for CHBrClO) and characteristic fragmentation patterns. Nuclear magnetic resonance (NMR) can resolve positional isomers by analyzing proton environments near halogen substituents .

Advanced Research Questions

Q. How do toxicity equivalence factors (TEFs) apply to this compound in risk assessment?

While no TEF is formally assigned, its toxicity is inferred via structural analogy to 2,3,7,8-TCDD (TEF = 1). Mechanistic studies (e.g., aryl hydrocarbon receptor binding affinity) and in vitro assays (CALUX bioassay) are used to estimate relative potency. Mixed halogenated dioxins require congener-specific toxicokinetic models to account for bioaccumulation differences .

Q. What computational models predict the environmental fate of this compound?

Fugacity models incorporate log (octanol-water partition coefficient) and Henry’s law constants to simulate partitioning in air, water, and soil. Bioaccumulation factors (BAFs) are estimated using physiologically based pharmacokinetic (PBPK) models, calibrated with tissue distribution data from analogous compounds like 2,3,7,8-TCDD .

Q. How can contradictions in ecotoxicological data for halogenated dioxins be resolved?

Discrepancies (e.g., variable LD values across studies) are addressed through meta-analyses that control for confounding factors like exposure duration, species sensitivity, and matrix effects. Robust study design includes inter-laboratory validation, use of certified reference materials (CRMs), and adherence to EPA Method 613 for consistency .

Q. What advanced degradation pathways are observed for brominated/chlorinated dioxins in anaerobic environments?

Reductive dehalogenation by microbial consortia (e.g., Dehalococcoides) preferentially removes bromine atoms due to lower bond dissociation energy vs. chlorine. Pathway elucidation involves stable isotope probing (SIP) with -labeled analogs and metagenomic analysis of dehalogenase genes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.